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Compound of Interest

Compound Name: Pde10-IN-1

Cat. No.: B1193650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of

Pde10-IN-1, a potent inhibitor of phosphodiesterase 10 (PDE10). Pde10-IN-1 is a research

compound identified in patent WO 2013192273 A1, with potential applications in the treatment

of central nervous system (CNS) and metabolic disorders.[1][2][3] This document details the

presumed synthetic pathway, biological activity, and the underlying signaling pathways

modulated by this compound.

Core Data Summary
The following table summarizes the key chemical and biological data for Pde10-IN-1.
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Property Value Reference

Chemical Name

2-[(1R,2R)-2-(5,8-dimethyl[1]

[4][5]triazolo[1,5-a]pyrazin-2-

yl)cyclopropyl]-3-

methylimidazo[2,1-f][1]

[2]naphthyridine

[2]

CAS Number 1516896-09-5 [1][2]

Molecular Formula C21H19N7 [1][2]

Molecular Weight 369.42 g/mol [1][2]

Biological Target
Phosphodiesterase 10

(PDE10)
[1][3]

IC50 (PDE10) 480 nM [4]

IC50 (PDE2) 29 nM [4]

Solubility
Soluble in DMSO (up to 2

mg/mL with sonication)
[1][2]

PDE10A Signaling Pathway and Mechanism of
Action
Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in signal transduction

within the brain, particularly in the medium spiny neurons of the striatum. It achieves this by

hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate

(cGMP), two important second messengers. By inhibiting PDE10A, Pde10-IN-1 prevents the

degradation of cAMP and cGMP, leading to their accumulation within the cell. This amplification

of cyclic nucleotide signaling modulates the activity of downstream effectors such as Protein

Kinase A (PKA) and Protein Kinase G (PKG), thereby influencing neuronal excitability and gene

expression.
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Diagram of the PDE10A signaling pathway and the inhibitory action of Pde10-IN-1.

Discovery and Synthesis Process
Pde10-IN-1 was identified as a potent PDE10 inhibitor through screening and medicinal

chemistry efforts as documented in patent WO 2013192273 A1. The synthesis of Pde10-IN-1
involves a multi-step process, likely commencing with the construction of the core heterocyclic

systems, followed by their coupling. While the exact, step-by-step synthesis of Pde10-IN-1 is

not provided as a specific example in the public domain, a plausible synthetic route can be

devised based on the general methods described in the patent and the broader chemical

literature for the synthesis of similar imidazo[2,1-f][1][2]naphthyridine and[1][4][5]triazolo[1,5-

a]pyrazine scaffolds.
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Proposed Synthetic Workflow
The synthesis can be conceptually divided into the preparation of two key intermediates: the

imidazo[2,1-f][1][2]naphthyridine core and the[1][4][5]triazolo[1,5-a]pyrazine-cyclopropane side

chain, followed by their coupling.

Imidazo[1,6]naphthyridine Core Synthesis Triazolopyrazine Side-Chain Synthesis

Final Coupling and Product Formation

Substituted
Naphthyridine Precursor
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Conceptual workflow for the synthesis of Pde10-IN-1.
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Experimental Protocols
General Synthetic Procedure (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of Pde10-IN-1, based on

common organic chemistry techniques for the formation of similar heterocyclic systems.

Part 1: Synthesis of the Imidazo[2,1-f][1][2]naphthyridine Core

Step 1: Condensation. A substituted 2-aminopyridine derivative is reacted with a suitable

dicarbonyl compound under acidic or basic conditions to form the initial naphthyridine ring

system.

Step 2: Cyclization. The resulting naphthyridine is then reacted with a halo-acetyl derivative,

followed by intramolecular cyclization, often under heating, to yield the imidazo[2,1-f][1]

[2]naphthyridine core.

Step 3: Functionalization. The core structure is then functionalized, for example, through

halogenation at a specific position, to prepare it for the subsequent coupling reaction.

Part 2: Synthesis of the[1][4][5]Triazolo[1,5-a]pyrazine-cyclopropane Side Chain

Step 1: Triazole Formation. A substituted aminopyrazine is reacted with a reagent such as

N,N-dimethylformamide dimethyl acetal, followed by treatment with hydroxylamine

hydrochloride and subsequent cyclization to form the[1][4][5]triazolo[1,5-a]pyrazine ring.

Step 2: Cyclopropanation. The triazolopyrazine is then subjected to a cyclopropanation

reaction, for instance, using a Simmons-Smith or related reaction with a suitable

dihaloalkane and a zinc-copper couple, to introduce the cyclopropyl moiety.

Step 3: Functionalization. The cyclopropyl-triazolopyrazine intermediate is then converted

into a suitable derivative for the coupling reaction, such as a boronic acid or ester, or a

stannane.

Part 3: Final Coupling

Step 1: Cross-Coupling. The functionalized imidazo[2,1-f][1][2]naphthyridine core is coupled

with the functionalized[1][4][5]triazolo[1,5-a]pyrazine-cyclopropane side chain using a
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palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Stille coupling).

Step 2: Purification. The final product, Pde10-IN-1, is purified using standard techniques

such as column chromatography and/or recrystallization.

PDE10A Inhibition Assay Protocol (Fluorescence
Polarization)
The following is a representative protocol for determining the in vitro potency of Pde10-IN-1
against PDE10A using a fluorescence polarization (FP) assay.

Materials:

Recombinant human PDE10A enzyme

Fluorescein-labeled cAMP (cAMP-FAM) or cGMP (cGMP-FAM) substrate

Phosphate-binding agent (e.g., a specific nanobead)

Assay buffer (e.g., Tris-HCl or HEPES buffer with MgCl2)

Pde10-IN-1 and reference compounds (e.g., papaverine)

384-well microplates

Fluorescence polarization plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of Pde10-IN-1 and the reference inhibitor in

DMSO.

Assay Plate Preparation: Dispense the inhibitor dilutions into the wells of a 384-well plate.

Include wells for positive controls (no inhibitor) and negative controls (no enzyme).

Enzyme Addition: Prepare a working solution of PDE10A in the assay buffer and add it to all

wells except the negative controls.
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Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room

temperature to allow the inhibitor to bind to the enzyme.

Reaction Initiation: Add the cAMP-FAM or cGMP-FAM substrate solution to all wells to start

the enzymatic reaction.

Enzymatic Reaction: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C).

Reaction Termination and Detection: Add the phosphate-binding agent to all wells. This will

bind to the hydrolyzed, non-cyclic fluorescent nucleotide, causing an increase in

fluorescence polarization.

Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the

data to a dose-response curve to determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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